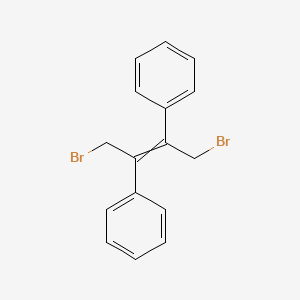

1,4-Dibromo-2,3-diphenyl-2-butene

説明

特性

CAS番号 |

7781-70-6 |

|---|---|

分子式 |

C16H14Br2 |

分子量 |

366.09 g/mol |

IUPAC名 |

(1,4-dibromo-3-phenylbut-2-en-2-yl)benzene |

InChI |

InChI=1S/C16H14Br2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChIキー |

LHQCGRPIRYILLZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=C(CBr)C2=CC=CC=C2)CBr |

製品の起源 |

United States |

準備方法

Step 1: Dimerization of Acetophenone

Acetophenone undergoes UV-induced dimerization in isopropyl alcohol (i-PrOH) and acetic acid (HOAc) under nitrogen. The reaction produces acetophenone pinacol (2,3-dihydroxy-2,3-diphenylbutane) in 96% yield.

Conditions :

-

Reactor : Quartz flask with UV light (3000 Å tubes).

-

Time : 40 hours.

-

Purification : Hexane recrystallization.

Step 2: Dehydration to 2,3-Diphenyl-2-butene

Acetophenone pinacol reacts with triethoxymethane (HC(OEt)₃) and benzoic acid (PhCOOH) under reflux.

Conditions :

-

Temperature : 140°C → 186–196°C (decarboxylation).

-

Yield : 88–96%.

-

Byproduct : Ethanol, removed via distillation.

Step 3: Allylic Bromination with N-Bromosuccinimide (NBS)

2,3-Diphenyl-2-butene undergoes bromination using NBS in carbon tetrachloride (CCl₄) under UV light.

Conditions :

Step 4: Debromination with Sodium Iodide (NaI)

The dibromo intermediate is treated with NaI in hot acetone to yield 2,3-diphenyl-1,3-butadiene, though this step is omitted if retaining bromine is desired.

Conditions :

Table 1: Summary of Four-Step Synthesis

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Dimerization | UV (3000 Å), i-PrOH, HOAc | 96% |

| 2 | Dehydration | HC(OEt)₃, PhCOOH, 186°C | 88–96% |

| 3 | Bromination | NBS, CCl₄, UV | 92% |

| 4 | Debromination (optional) | NaI, acetone, reflux | 86% |

Alternative Bromination Strategies

Direct Bromination of 2,3-Diphenyl-2-butene

While NBS is preferred for regioselectivity, molecular bromine (Br₂) can be used in halogenation reactions. However, this method risks over-bromination and requires stringent temperature control.

Conditions :

Radical Bromination

Radical-initiated bromination using Br₂ and light has been explored but is less efficient (<70% yield) due to side reactions.

Mechanistic Insights

UV-Induced Dimerization

The Rayonet UV reactor (3000 Å tubes) promotes acetophenone dimerization via a radical pathway, forming a pinacol intermediate.

Allylic Bromination with NBS

NBS generates bromine radicals under UV, enabling selective allylic bromination without double-bond addition. The mechanism proceeds via a bromonium ion intermediate, stabilized by the aromatic rings.

Industrial-Scale Considerations

-

Cost Efficiency : NBS is cost-prohibitive for large-scale production; alternatives like Br₂ with radical inhibitors are under investigation.

-

Safety : CCl₄ is phased out due to toxicity; substitutes like CH₂Cl₂ are recommended.

-

Yield Optimization : Recycling unreacted 1,3-butadiene improves process economics.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Four-Step Synthesis | High yield (92%), regioselective | Requires UV setup, multi-step |

| Direct Bromination | Single-step, simple reagents | Low yield, over-bromination risk |

| Radical Bromination | Scalable | Poor selectivity, side products |

化学反応の分析

Types of Reactions

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to form alkenes.

Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as sodium amide or thiourea for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted butenes, while oxidation reactions can produce diols .

科学的研究の応用

1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in the synthesis of biologically active compounds.

Medicine: Explored for its potential in drug development, particularly in the synthesis of intermediates for pharmaceuticals.

Industry: Utilized in the production of polymers and other materials with specific properties

作用機序

The mechanism of action of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .

類似化合物との比較

Comparison with Structurally Similar Brominated Compounds

1,4-Dibromo-2,3-dimethylnaphthalene (CAS 19930-62-2)

- Structural Differences : The naphthalene core in this compound provides extended aromaticity and rigidity, contrasting with the simpler butene backbone in 1,4-Dibromo-2,3-diphenyl-2-butene.

- Applications :

- Reactivity : Bromine atoms in the naphthalene derivative are less sterically hindered, enabling faster cross-coupling (e.g., Suzuki-Miyaura) compared to the butene analog.

1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)

- Structural Differences : Contains trifluoromethyl groups at the 2,5-positions, enhancing electron-withdrawing effects and altering solubility.

- Regulatory Status : Listed under global chemical regulations (e.g., EU REACH) for restricted use in mixtures ≥1%, reflecting environmental and toxicity concerns .

- Reactivity : The electron-deficient aromatic ring facilitates electrophilic substitutions, whereas the butene compound’s conjugated system favors addition reactions.

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Functional Groups: Features amino groups adjacent to bromine, enabling chelation and coordination chemistry.

Research Findings and Limitations

- Synthetic Utility: Brominated butene derivatives like this compound are theorized to serve as dienophiles in Diels-Alder reactions, but experimental validation is lacking in the provided evidence.

- Environmental Impact : Analogous brominated aromatics (e.g., CAS 2375-96-4) face regulatory scrutiny due to bioaccumulation risks, suggesting similar concerns for the target compound .

- Knowledge Gaps: Direct studies on this compound’s toxicity, stability, and catalytic applications are absent in the reviewed materials.

Q & A

Q. What are the recommended methods for synthesizing 1,4-Dibromo-2,3-diphenyl-2-butene?

- Methodological Answer : Synthesis typically involves bromination of a pre-functionalized diene precursor. For example, a Stille or Suzuki coupling reaction may be employed to introduce phenyl groups, followed by regioselective bromination using reagents like under controlled conditions. Catalytic systems such as ruthenium complexes (e.g., Dibromo[(S,S)-XylSKEWPHOS]-based catalysts) can enhance selectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization ensures high purity. Confirm intermediates using -NMR and mass spectrometry.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- - and -NMR : Assign peaks using coupling constants and DEPT experiments to verify substituent positions.

- X-ray crystallography : Resolve stereochemistry (e.g., torsion angles like C8–C7–C12–C11 = 178.2° in ) to confirm the trans or cis configuration of the double bond .

- Mass spectrometry (EI/ESI) : Validate molecular weight (, expected = 372.0).

Q. What are the stability considerations for this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal stability : Use thermogravimetric analysis (TGA) to monitor decomposition above 150°C.

- Light sensitivity : Store in amber vials; UV-Vis spectroscopy can track photodegradation (e.g., absorbance shifts at 280 nm).

- Moisture sensitivity : Perform Karl Fischer titration to quantify water uptake and correlate with structural changes via IR spectroscopy (O–H stretches).

Q. How can common impurities be identified and mitigated during synthesis?

- Methodological Answer :

- HPLC-DAD/GC-MS : Detect byproducts (e.g., mono-brominated intermediates or debrominated species) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Recrystallization optimization : Adjust solvent polarity (e.g., toluene/ethanol mixtures) to exclude impurities with differing solubility.

Advanced Research Questions

Q. What reaction mechanisms govern the participation of this compound in cross-coupling catalysis?

- Methodological Answer : Investigate via kinetic isotope effects (KIE) and DFT calculations:

- Oxidative addition : Monitor bromine dissociation using -NMR or Raman spectroscopy.

- Transition-state modeling : Use software like Gaussian to simulate Pd(0)/Ni(0)-mediated pathways and compare with experimental rate constants .

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer :

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in C7–C12 bonds) that may obscure NMR signals .

- Multi-technique validation : Cross-reference X-ray data (e.g., C10–C11–C12–C7 dihedral angles) with solid-state NMR or Raman spectra to reconcile discrepancies .

Q. What computational approaches are suitable for predicting the reactivity of this compound on catalytic surfaces?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model adsorption energies on metal oxides or graphene using force fields like OPLS-AA.

- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How to design experiments evaluating the compound’s role in asymmetric catalysis?

- Methodological Answer :

- Chiral ligand screening : Test phosphine ligands (e.g., DIPSKEWPHOS variants in ) in enantioselective Heck reactions.

- Circular dichroism (CD) : Monitor chirality transfer to products.

- Kinetic profiling : Use stopped-flow spectroscopy to measure turnover frequencies (TOF) under varying concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。